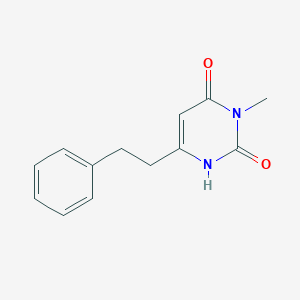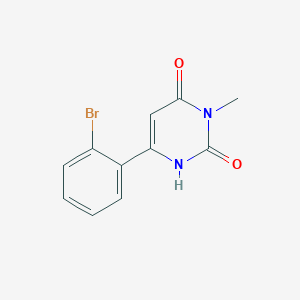
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a synthetic organic compound that belongs to the pyrazine class. This compound is characterized by its unique structure consisting of a pyrazine ring fused with a pyrazole moiety and functionalized with chloromethyl and fluoroethyl groups. Due to its unique chemical structure, this compound has found various applications in scientific research and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step organic reactions starting from readily available starting materials. The key synthetic routes involve:
Formation of the Pyrazole Ring: : This step usually involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of Chloromethyl and Fluoroethyl Groups: : The chloromethyl group is typically introduced through chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether. The fluoroethyl group is introduced through alkylation reactions using 2-fluoroethyl bromide or 2-fluoroethyl tosylate.
Formation of the Pyrazine Ring: : The pyrazine ring is often constructed via cyclization reactions involving the condensation of suitable diamines with diketones or diesters.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthetic routes to larger reactors, optimizing reaction conditions for maximum yield and purity, and employing continuous flow processes for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions including:
Nucleophilic Substitution: : The chloromethyl group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides and reduction reactions to introduce hydrogen atoms.
Coupling Reactions: : The pyrazole and pyrazine rings can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: : Common reagents include amines, thiols, and sodium azide, typically under reflux conditions in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: : Commonly involves hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products from these reactions include substituted derivatives with various functional groups replacing the chloromethyl or fluoroethyl groups, oxidized forms with additional oxygen functionalities, and reduced forms with additional hydrogen atoms.
Scientific Research Applications
2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored as a potential drug candidate for various therapeutic areas, including oncology and infectious diseases.
Industry: : Employed in the development of agrochemicals and as a functional material in electronics.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine varies depending on its application:
Antimicrobial Activity: : It may disrupt microbial cell membranes or interfere with essential enzyme functions.
Anticancer Activity: : It could inhibit specific signaling pathways crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine can be compared with other compounds like:
2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyrazine: : Lacks the fluoroethyl group, which may impact its reactivity and biological activity.
2-(4-(Fluoroethyl)-1H-pyrazol-3-yl)pyrazine: : Lacks the chloromethyl group, affecting its ability to undergo certain substitution reactions.
3-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyrazine: : The position of the pyrazole ring substitution alters the chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVEEDTZOMVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)


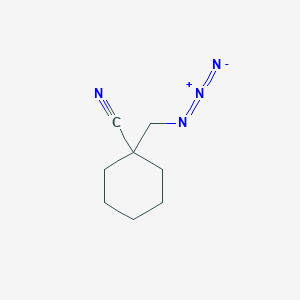
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)
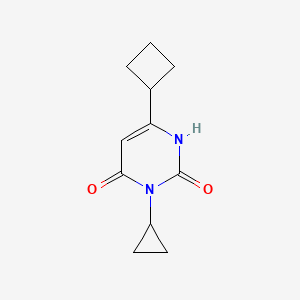

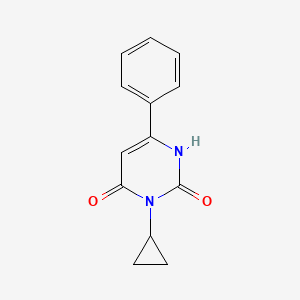

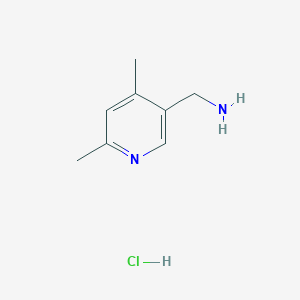
![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
